N-(2-hydroxypropyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

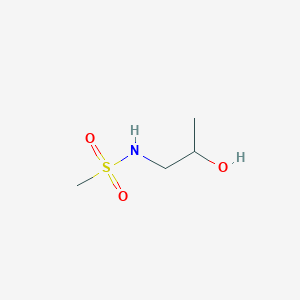

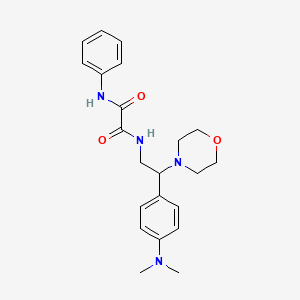

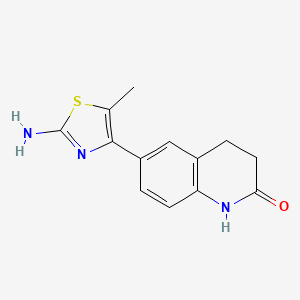

N-(2-hydroxypropyl)methanesulfonamide is a chemical compound with the CAS Number: 1154107-96-6 . It has a molecular weight of 153.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature . It has been used in biomedical applications due to its unique and tunable properties . A study investigated the physical and antifouling properties of poly[N-(2-hydroxypropyl)methacrylamide] (poly(HPMA)) brushes .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-(2-hydroxypropyl)methanesulfonamide and related compounds have been explored for their roles in catalysis. For instance, methanesulfonamide is identified as a co-solvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, impacting the reaction time and efficiency in the hydrolysis step of aliphatic and conjugated aromatic olefins (Junttila & Hormi, 2009).

Quantum-Chemical Analysis

Quantum-chemical calculations on variants of methanesulfonamide, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, have been performed to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation (Xue et al., 2022).

Synthesis and Structural Studies

Methanesulfonamide derivatives have been synthesized and studied for their structural properties. For example, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized and characterized through various spectroscopic techniques (Durgadas, Mukkanti, & Pal, 2012). Additionally, studies on the synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides showcase the versatility of these compounds in creating heteroaromatic ring systems (Sakamoto et al., 1988).

Chemoselective N-Acylation

Research has been conducted on developing storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showing their potential as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Pd-Catalyzed N-Arylation

A high yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, highlighting its use in synthesizing various compounds while avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Ligand Scaffold for Catalytic Synthesis

N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, a 1,3-azole derivative of 2-aminocyclohexanecarboxylic acid, has been used as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).

Microbial Reduction in Synthesis

The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to obtain chiral intermediates for beta-receptor antagonist synthesis highlights the bio-catalytic potential of these compounds (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(2-hydroxypropyl)methanesulfonamide, also known as HPMA, is a compound that primarily targets intracellular components .

Mode of Action

This compound interacts with its targets through a process known as alkylation . The alkyl group of this compound undergoes fission and reacts within the intracellular environment . This interaction results in changes within the cell, although the specific changes depend on the particular target and the cellular context .

Biochemical Pathways

It is known that the compound can affect various cellular processes due to its ability to interact with different proteins within the cell . The downstream effects of these interactions can vary widely, depending on the specific proteins and pathways involved .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is taken up into cells via pinocytosis . Once inside the cell, the compound is cleaved by lysosomal enzymes, allowing for intratumoral drug release . The compound has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the specific cellular context. It is known that the compound can cause changes within the cell due to its interactions with various proteins . These changes can potentially lead to various downstream effects, including alterations in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to enter cells and interact with its targets can be affected by the properties of the cellular environment . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound .

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVHDBKXHIMFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide](/img/structure/B2599465.png)

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)

![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)